
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound mentioned is part of a class of complex organic molecules that often exhibit significant pharmacological activity or serve as intermediates in the synthesis of various active pharmaceutical ingredients. These compounds are characterized by their distinct molecular frameworks, which include functionalities such as oxalamide groups combined with nitrophenyl and fluorophenyl moieties, suggesting their relevance in diverse chemical reactions and potential applications in material science or medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules similar to the described compound typically involves multi-step organic reactions, starting from basic aromatic substrates. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds, is achieved through acylation, nucleophilic substitution, and reduction steps from commercially available 4-fluoro-2methoxy-5nitroaniline with an overall yield of 81% (Bingbing Zhao et al., 2017). This example showcases the complexity and efficiency of synthetic routes that could be applied or adapted for the synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide.
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure determination of related compounds provides insights into their geometric configuration, molecular interactions, and stability. Structural analysis reveals the positioning of substituents and their impact on the molecule's overall properties and reactivity (A. Koll & T. Głowiak, 1985).
Aplicaciones Científicas De Investigación
Neurological Disease Imaging
- Alzheimer's Disease Diagnosis: A study utilized a hydrophobic radiofluorinated derivative, closely related in structure to the dimethylamino and fluorophenyl groups, for positron emission tomography (PET) imaging. This technique specifically targeted neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (AD), correlating the plaque accumulation with memory performance scores. This noninvasive method offers significant potential for diagnosing AD and monitoring treatment efficacy (Shoghi-Jadid et al., 2002).
Environmental and Chemical Process Studies
- Pesticide Degradation: The photoassisted Fenton reaction, incorporating functionalities similar to the nitrophenyl group, demonstrated the capability for rapid and complete mineralization of pesticides like metolachlor and methyl parathion in water. This process transformed harmful pesticides into harmless inorganic compounds, showcasing an efficient method for handling dilute pesticide wastes (Pignatello & Sun, 1995).
Polymer and Material Science
- Smart Polymer Systems: Research has been conducted on a cationic polymer that switches to a zwitterionic form upon UV irradiation. This polymer, incorporating a nitrophenyl group similar to the one in the target compound, was used to condense and subsequently release DNA strands. Additionally, it demonstrated the ability to switch antibacterial activity, indicating applications in drug delivery systems and antimicrobial coatings (Sobolčiak et al., 2013).
Cancer Research and Chemoprevention
- Chemopreventive Agents Evaluation: A broad review identified compounds with chemopreventive activity in animal models and human clinical trials. While the review did not specifically mention the target compound, the methodologies and evaluation criteria could be relevant for assessing the chemopreventive potential of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Boone et al., 1990).
Mecanismo De Acción
Target of Action
Many compounds with aromatic rings and amine groups, like the one in your query, often interact with various types of receptors in the body, such as G-protein coupled receptors or ion channels . These targets play crucial roles in numerous physiological processes.
Mode of Action
The compound could bind to its target receptor and modulate its activity, leading to a cascade of biochemical events inside the cell .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-12-10-15(24(27)28)8-9-16(12)22-19(26)18(25)21-11-17(23(2)3)13-4-6-14(20)7-5-13/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAQOCGUUDTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)

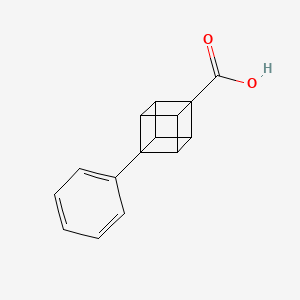

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
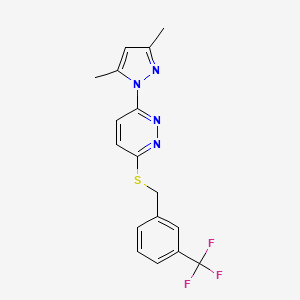
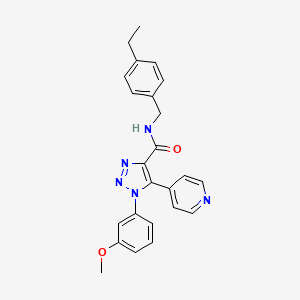
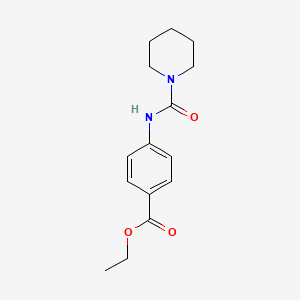
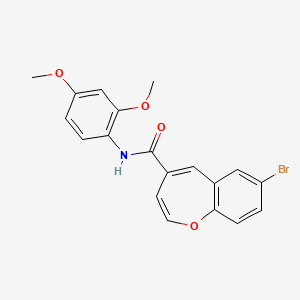

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)
